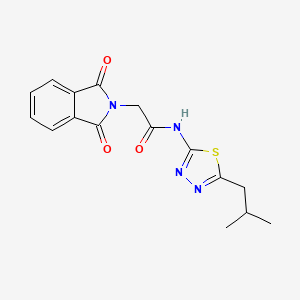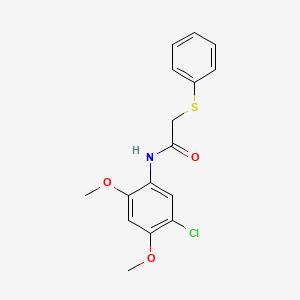![molecular formula C12H16ClNOS B5725351 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)
2-[(2-chlorobenzyl)thio]-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-isopropylacetamide, also known as clofoctol, is a synthetic compound that belongs to the class of thioamide antibiotics. It was first synthesized in the 1970s and has been used in the treatment of various bacterial infections. The aim of
Mécanisme D'action
The exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is not fully understood, but it is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the final stages of bacterial cell wall synthesis. By inhibiting PBPs, this compound prevents the formation of a functional cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects
Clofoctol has been shown to have low toxicity and is generally well-tolerated in humans. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. Clofoctol is primarily eliminated by the kidneys and has a half-life of approximately 3-4 hours. In animal studies, this compound has been shown to have anti-inflammatory properties and may also have immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is its broad-spectrum antibacterial activity, which makes it useful for the treatment of a wide range of bacterial infections. It is also relatively inexpensive and has low toxicity. However, one of the limitations of this compound is its limited availability, as it is not widely used in clinical practice. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential use in the future.
Orientations Futures
There are several potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its toxicity. Another area of research is the investigation of this compound's potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new targets for antibacterial therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in the treatment of various bacterial infections.
Conclusion
Clofoctol is a synthetic compound that has been used in the treatment of various bacterial infections. Its broad-spectrum antibacterial activity and low toxicity make it a promising candidate for further research. While the exact mechanism of action of this compound is not fully understood, it is believed to inhibit bacterial cell wall synthesis by binding to PBPs. Further research is needed to fully understand the mechanism of action of this compound and to identify potential new targets for antibacterial therapy.
Méthodes De Synthèse
Clofoctol is synthesized by reacting 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The resulting compound is then reacted with N-isopropylacetamide in the presence of a base such as sodium hydroxide to produce 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. The synthesis method of this compound is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
Clofoctol has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections. Clofoctol has also been investigated for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-9(2)14-12(15)8-16-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNCZXXIBSMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)



![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)




![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
